5-Azaindole
Overview
Description
Synthesis Analysis
The synthesis of 5-azaindole derivatives can be achieved through various innovative approaches. Moustafa and Pagenkopf (2010) reported a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes, followed by SeO2 oxidation, to afford 5-azaindoles in moderate to excellent yields (M. M. Moustafa & B. Pagenkopf, 2010). Similarly, Calvet, Livecchi, and Schmidt (2011) described a palladium-catalyzed heteroannulation of diarylalkynes for synthesizing polysubstituted 5-azaindoles (G. Calvet, M. Livecchi, & Frédéric Schmidt, 2011).
Molecular Structure Analysis
The molecular structure of 5-azaindoles and their derivatives showcases a range of substitution patterns, impacting their physical and chemical properties. The structural diversity of these compounds is evident from their synthesis routes, which allow for various substitutions to be introduced at different positions of the azaindole core.
Chemical Reactions and Properties
Azaindoles engage in numerous chemical reactions, reflecting their utility in diverse synthetic applications. Organometallic methods have expanded the repertoire of reactions applicable to azaindoles, enabling efficient synthesis and functionalization of these compounds (Jinhua J. Song et al., 2007). Additionally, the Hemetsberger-Knittel synthesis provides a route to substituted 5-, 6-, and 7-azaindoles, showcasing the chemical versatility of azaindoles (P. Roy et al., 2005).
Scientific Research Applications
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Organic Chemistry
- 5-Azaindole is a chemical scaffold represented in many biologically active natural products and synthetic derivatives . It has yielded several therapeutic agents for a variety of diseases .
- The synthesis of azaindoles involves novel strategies developed since 2011 . These strategies have produced diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates .
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Pharmaceutical Application
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Metal-Catalyzed Cross-Coupling Reactions
- Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
- The synthesis of azaindoles usually starts from aminopyridines followed by building up of the pyrrole ring . Metal-catalyzed cross-coupling reactions constitute a very modern topic in organic synthesis, and are highly useful for the construction and derivation of these aminopyridine-containing heterocycles .
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Medicinal Chemistry
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Design of Kinase Inhibitors
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Metabolic Stability
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Synthesis of Bioactive Natural Products and Drug Candidates
- The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases . By using novel synthetic strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates and drug candidates have been produced .
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Azaindoles in Medicinal Chemistry
- Azaindoles, also known as pyrrolopyridines, are bioisosteres for both indole and purine systems . Depending on the position of the nitrogen atom, they are 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, respectively . They have found extensive utility in drug discovery, especially in the field of kinases, a class of particularly fruitful drug targets .
Safety And Hazards
Future Directions
Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSKXJVMVSSSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181563 | |
Record name | 1H-Pyrrolo(3,2-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaindole | |
CAS RN |
271-34-1 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo(3,2-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrolo(3,2-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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